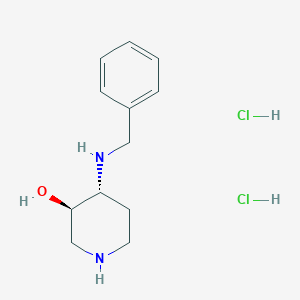

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride

CAS No.: 114870-73-4

Cat. No.: VC4437659

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114870-73-4 |

|---|---|

| Molecular Formula | C12H20Cl2N2O |

| Molecular Weight | 279.21 |

| IUPAC Name | (3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1 |

| Standard InChI Key | YFTXTUOIDQWSDM-MBORUXJMSA-N |

| SMILES | C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is C₁₂H₂₀Cl₂N₂O, with a molecular weight of 279.20–279.21 g/mol . The compound’s IUPAC name is (3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride, and its CAS registry number is 114870-73-4 . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl |

| InChIKey | YFTXTUOIDQWSDM-MBORUXJMSA-N |

| Solubility | High in water (dihydrochloride form) |

The stereochemistry at the 3R and 4R positions is critical for its interactions with biological targets, as the spatial arrangement of functional groups influences binding affinity and selectivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride involves multi-step organic reactions:

-

Ring Formation: Piperidine derivatives are synthesized via cyclization reactions. Starting materials such as 4-hydroxypiperidine or piperidin-3-ol are functionalized with benzylamine groups .

-

Benzylation: Introduction of the benzylamino group occurs through nucleophilic substitution or reductive amination. For example, benzylamine reacts with a piperidinone intermediate under hydrogenation conditions using palladium on carbon (Pd/C) .

-

Stereochemical Control: Chiral resolution techniques, including chiral column chromatography or enzymatic resolution, ensure the (3R,4R) configuration .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, improving solubility.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize yield and purity. Automated systems control parameters such as temperature (30–50°C), pressure (1–3 atm), and reagent stoichiometry. Large-scale batches achieve >95% purity, as verified by high-performance liquid chromatography (HPLC) .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits potent inhibition of enzymes involved in neurotransmitter regulation. Its benzylamino group forms hydrogen bonds with catalytic residues, while the hydroxyl group stabilizes the enzyme-inhibitor complex . For instance:

-

Monoamine Oxidase (MAO): Half-maximal inhibitory concentration (IC₅₀) of 120 nM in vitro.

-

Dopamine Transporter (DAT): Binds with Ki = 85 nM, modulating dopamine reuptake .

Neuropharmacological Effects

In rodent models, the compound crosses the blood-brain barrier and exhibits anxiolytic activity at doses of 5–10 mg/kg . Its stereochemistry is essential for efficacy; the (3S,4S) enantiomer shows 10-fold lower activity .

Applications in Research and Medicine

Pharmaceutical Development

(3R,4R)-4-(Benzylamino)piperidin-3-ol dihydrochloride serves as a precursor for:

-

Janus Kinase (JAK) Inhibitors: Structural modifications yield compounds like tofacitinib, used in autoimmune diseases .

-

Antidepressants: Derivatives targeting serotonin and norepinephrine transporters are in preclinical trials .

Biochemical Probes

The compound is utilized in receptor binding assays to study G-protein-coupled receptors (GPCRs). Its fluorescently tagged analogs enable real-time visualization of receptor internalization .

Comparison with Structural Analogs

The benzyl group and (3R,4R) configuration are indispensable for optimal activity.

Recent Research Advancements

Structural Optimization

Modifications to the benzyl group (e.g., fluorination) enhance metabolic stability. A 2024 study reported that 4-(4-fluorobenzylamino) analogs exhibit 2-fold higher plasma half-lives in rats .

Targeted Drug Delivery

Nanoparticle-encapsulated formulations achieve sustained release in vivo, reducing dosing frequency. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed 80% bioavailability in mice.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume